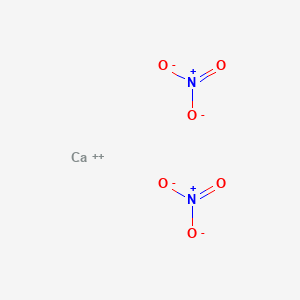

Calciumnitrat

Übersicht

Beschreibung

Calcium nitrate, known chemically as calcium dinitrate, is an inorganic compound with the formula Ca(NO₃)₂. It is a colorless salt that is highly soluble in water and is commonly found in a tetrahydrate form, Ca(NO₃)₂·4H₂O. This compound is widely used in various industries due to its multifaceted applications, including agriculture, wastewater treatment, and construction .

Wissenschaftliche Forschungsanwendungen

Calcium nitrate has numerous applications in scientific research:

- Agriculture: It is used as a fertilizer due to its high solubility and rich content of nitrate-nitrogen and water-soluble calcium, promoting plant growth and replenishing soil calcium .

- Wastewater Treatment: It is employed to control odor by preventing the formation of hydrogen sulfide, a harmful gas .

- Construction: It acts as a set accelerator in concrete, reducing setting time and enhancing efficiency .

- Sediment Remediation: Calcium nitrate is used in in situ sediment remediation to oxidize reduced sulfur and iron, leading to the adsorption of mobile phosphorus .

Wirkmechanismus

Target of Action

Calcium nitrate primarily targets the soil and plants where it is applied . In plants, it plays a crucial role in nutrient transport , assimilation , and adaptive growth responses . It also targets the sediment-water interface in aquatic environments, improving the redox condition .

Mode of Action

Calcium nitrate interacts with its targets by providing calcium and nitrate ions . The calcium ion accelerates the formation of calcium hydroxide, thus precipitating and setting in concrete . In plants, nitrate-triggered calcium signatures play critical roles in primary nitrate responses . In aquatic environments, calcium nitrate improves the redox condition, temporarily reducing phosphorus in the overlaying water .

Biochemical Pathways

Calcium nitrate affects several biochemical pathways. In plants, it triggers cytosolic-nuclear calcium signaling and dynamic protein phosphorylation via diverse mechanisms in the primary nitrate response . It also plays a role in the metabolism of sulfates in wastewater systems .

Pharmacokinetics

This solubility facilitates its distribution in the environment and its uptake by plants .

Result of Action

The action of calcium nitrate results in several effects. In concrete, it accelerates setting . In plants, it controls nutrient transport and growth responses . In wastewater systems, it prevents the formation of hydrogen sulfide by stopping the metabolism for sulfates . In aquatic environments, it can control the release of phosphorus from contaminated sediment .

Action Environment

The action, efficacy, and stability of calcium nitrate are influenced by various environmental factors. For instance, it can help acidify alkaline soils, making them more suitable for growing acid-loving plants . In aquatic environments, its effectiveness in controlling phosphorus release depends on the specific conditions of the sediment-water interface .

Biochemische Analyse

Biochemical Properties

Calcium nitrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found that calcium nitrate can interact with proteins like calmodulin and calcium-dependent protein kinases, playing a crucial role in the regulation of plant mineral nutrition .

Cellular Effects

Calcium nitrate has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For example, in plants, calcium nitrate is involved in the regulation of root and shoot development, germination, and its own transport and assimilation .

Molecular Mechanism

The mechanism of action of calcium nitrate at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, calcium nitrate can trigger calcium signatures and activate certain protein kinases, influencing the primary nitrate response in plants .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of calcium nitrate change over time. For example, in a study on the setting and strength evolution of Portland cement pastes, calcium nitrate acted as a setting accelerator but had relatively little beneficial effect on the long-term development of mechanical resistances .

Dosage Effects in Animal Models

The effects of calcium nitrate vary with different dosages in animal models. For instance, in a study on feedlot cattle, high supplementary nitrogen in the form of calcium nitrate was associated with significantly reduced feed intake, reduced average daily gain, and reduced carcass weight .

Metabolic Pathways

Calcium nitrate is involved in several metabolic pathways. For example, in plants, calcium nitrate is involved in the regulation of mineral elements through calcium signaling .

Transport and Distribution

Calcium nitrate is transported and distributed within cells and tissues. In plants, calcium nitrate can be transported via the High-Affinity Transport System (HATS) and the Low-Affinity Transport System (LATS) to balance the distribution of these ions between organs .

Subcellular Localization

The subcellular localization of calcium nitrate and its effects on activity or function are crucial. In plants, calcium deposits were abundant in the cell walls and intercellular spaces at the early dormant stage but were enriched in the cytosol and nucleus before dormancy release .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Calcium nitrate can be synthesized through several methods:

Reaction with Nitric Acid: The most common method involves reacting calcium carbonate (limestone) with nitric acid: [ \text{CaCO}_3 + 2\text{HNO}_3 \rightarrow \text{Ca(NO}_3\text{)}_2 + \text{CO}_2 + \text{H}_2\text{O} ]

Reaction with Ammonium Nitrate: Another method involves reacting ammonium nitrate with calcium hydroxide: [ 2\text{NH}_4\text{NO}_3 + \text{Ca(OH)}_2 \rightarrow \text{Ca(NO}_3\text{)}_2 + 2\text{NH}_4\text{OH} ]

Industrial Production Methods: Industrial production of calcium nitrate typically involves the reaction of nitric acid with limestone. The process includes the following steps:

Raw Material Preparation: Nitric acid and limestone are prepared.

Reaction: The materials are reacted under controlled conditions to ensure optimal conversion.

Separation and Purification: The mixture is separated and purified to obtain high-quality calcium nitrate

Analyse Chemischer Reaktionen

Types of Reactions: Calcium nitrate undergoes various chemical reactions, including:

Thermal Decomposition: Upon heating, calcium nitrate decomposes to release nitrogen dioxide, oxygen, and calcium oxide: [ \text{Ca(NO}_3\text{)}_2 \rightarrow \text{CaO} + 2\text{NO}_2 + \frac{1}{2}\text{O}_2 ]

Precipitation Reaction: When calcium nitrate reacts with sodium carbonate, calcium carbonate precipitates, leaving sodium nitrate in solution: [ \text{Ca(NO}_3\text{)}_2 + \text{Na}_2\text{CO}_3 \rightarrow 2\text{NaNO}_3 + \text{CaCO}_3 ]

Common Reagents and Conditions:

Oxidizing Agents: Calcium nitrate can act as an oxidizing agent in various reactions.

Reducing Agents: It can be reduced under specific conditions to form different products.

Major Products:

- Nitrogen Dioxide (NO₂)

- Calcium Oxide (CaO)

- Sodium Nitrate (NaNO₃)

- Calcium Carbonate (CaCO₃) .

Vergleich Mit ähnlichen Verbindungen

- Calcium Ammonium Nitrate (Ca(NO₃)₂·NH₄NO₃): A widely used inorganic fertilizer that combines calcium nitrate and ammonium nitrate .

- Magnesium Nitrate (Mg(NO₃)₂): Another nitrate salt used in fertilizers and other applications.

- Strontium Nitrate (Sr(NO₃)₂): Used in pyrotechnics and as a red colorant in fireworks.

Uniqueness of Calcium Nitrate:

- Dual Nutrient Source: Provides both calcium and nitrogen, essential for plant growth.

- High Solubility: Highly soluble in water, making it readily available for plant uptake.

- Versatility: Used in multiple industries, including agriculture, construction, and wastewater treatment .

Calcium nitrate’s unique properties and wide range of applications make it an essential compound in various scientific and industrial fields.

Eigenschaften

CAS-Nummer |

10124-37-5 |

|---|---|

Molekularformel |

CaHNO3 |

Molekulargewicht |

103.09 g/mol |

IUPAC-Name |

calcium;dinitrate |

InChI |

InChI=1S/Ca.HNO3/c;2-1(3)4/h;(H,2,3,4) |

InChI-Schlüssel |

WLQXPAUZYVXSNE-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ca+2] |

Kanonische SMILES |

[N+](=O)(O)[O-].[Ca] |

Color/Form |

Deliquescent granules White, cubic crystals White mass |

Dichte |

2.5 at 64.4 °F (USCG, 1999) 2.5 @ 25 °C /Tetrahydrate/ 2.50 g/cm³ |

melting_point |

1042 °F (USCG, 1999) About 560 °C 560 °C |

| 10124-37-5 | |

Physikalische Beschreibung |

Calcium nitrate appears as white to light gray granular solid. May be either the anhydrous compound or the tetrahydrate. Used in fertilizers, explosives and pyrotechnics. DryPowder, Liquid; Liquid; OtherSolid; PelletsLargeCrystals, Liquid COLOURLESS-TO-WHITE HYGROSCOPIC CRYSTALS. |

Piktogramme |

Oxidizer; Corrosive; Irritant |

Löslichkeit |

Very sol in water; freely sol in methanol, ethanol, acetone; almost insol in concn nitric acid SOL IN ANHYD AMMONIA; IN ALCOHOL 14 G/100 CC @ 15 °C Soluble in acetone; insoluble in ethanol Solubility in water, g/100ml: 121.2 |

Synonyme |

calcium nitrate calcium nitrate tetrahydrate |

Herkunft des Produkts |

United States |

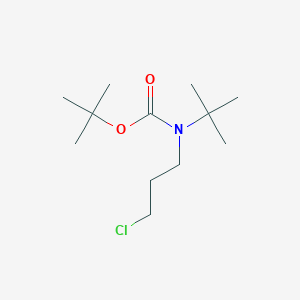

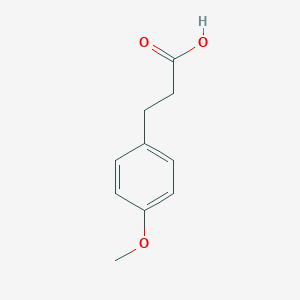

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B158803.png)